[1-(5-Methylfuran-2-yl)ethyl](thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-yl)ethylamine is an organic compound with the molecular formula C₁₂H₁₅NOS and a molecular weight of 221.32 g/mol . This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further connected to a thiophene ring via a methylene bridge. The presence of both furan and thiophene rings in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)ethylamine typically involves the reaction of 5-methylfurfural with thiophen-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process would also include purification steps like recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan and thiophene oxides, while reduction can yield hydrogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Methylfuran-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between furan and thiophene derivatives with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, derivatives of 1-(5-Methylfuran-2-yl)ethylamine may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)ethylamine involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethylamine: Unique due to the presence of both furan and thiophene rings.
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Furan derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Its combination of furan and thiophene rings makes it a versatile compound for research and development .
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H15NOS/c1-9-5-6-12(14-9)10(2)13-8-11-4-3-7-15-11/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
SWQWPHKTQYYVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.